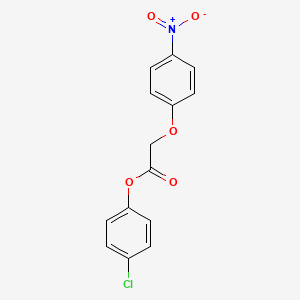

4-Chlorophenyl (4-nitrophenoxy)acetate

Description

Significance of Activated Esters in Modern Organic Synthesis and Mechanistic Chemistry

Activated esters are ester functional groups that are engineered to be highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity is typically achieved by incorporating electron-withdrawing substituents into either the acyl or the alkoxy (leaving group) portion of the ester. studentdoctor.net These substituents destabilize the ester linkage by increasing the partial positive charge on the carbonyl carbon, making it a more potent electrophile. The general mechanism for reactions involving activated esters is a two-step nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. vanderbilt.edu

The primary utility of activated esters lies in their function as efficient acylating agents. vanderbilt.edu They are instrumental in the synthesis of amides, a cornerstone reaction in organic chemistry, particularly in the construction of peptides. snu.ac.krresearchgate.net Unlike more reactive acylating agents like acid chlorides, activated esters often react under milder conditions and can offer greater functional group tolerance. snu.ac.kr Furthermore, their application extends to bioconjugation, where they are used to attach labels or other molecules to proteins and biomolecules by reacting with primary or secondary amino groups, such as the ε-amino groups of lysine (B10760008) residues. byjus.com This combination of controlled reactivity and stability makes them indispensable tools in both synthetic and biological chemistry. nih.govresearchgate.net

The Role of Aryl Acetate (B1210297) Esters as Mechanistic Probes

Aryl acetate esters, particularly those with substituted phenyl groups, serve as powerful mechanistic probes for studying the kinetics and mechanisms of nucleophilic acyl substitution reactions. A classic example is 4-nitrophenyl acetate, which is widely used to investigate the activity of esterase enzymes like α-chymotrypsin. The key to its utility is the 4-nitrophenoxide leaving group. Upon hydrolysis or aminolysis, the released 4-nitrophenolate (B89219) ion has a distinct yellow color and strong absorbance at 400 nm, which allows the progress of the reaction to be easily monitored using spectrophotometry.

By measuring the rate of 4-nitrophenolate formation under various conditions, chemists can deduce critical mechanistic information. For instance, studying the reaction with a series of amines of varying basicity allows for the construction of a Brønsted-type plot (logarithm of the rate constant vs. the pKa of the nucleophile). The slope of this plot, known as the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state of the rate-determining step. A large βnuc value (e.g., ~0.9) suggests a late transition state where the bond between the nucleophile and the carbonyl carbon is substantially formed, indicating that the breakdown of the tetrahedral intermediate to products is rate-limiting. Conversely, a smaller βnuc value points to an earlier transition state. This ability to quantitatively assess structure-reactivity relationships makes aryl acetates invaluable for elucidating reaction pathways.

Structural Features and Reactivity Context of 4-Chlorophenyl (4-nitrophenoxy)acetate

The compound this compound, systematically named 4-chlorophenyl 2-(4-nitrophenoxy)acetate, is a quintessential example of an activated ester whose structure is tailored for reactivity. Its key features can be analyzed by dissecting its two main components: the acyl group and the leaving group.

Acyl Moiety : The acyl portion is 2-(4-nitrophenoxy)acetyl. The presence of the 4-nitrophenyl group, a potent electron-withdrawing group, is critical. Its strong inductive effect (-I) is relayed through the ether oxygen to the carbonyl carbon of the acetate. This withdrawal of electron density significantly increases the electrophilicity of the carbonyl carbon, "activating" it for attack by nucleophiles.

Leaving Group : The alkoxy portion is the 4-chlorophenoxy group, which becomes the 4-chlorophenoxide anion upon displacement. The stability of the leaving group is paramount to the reactivity of the ester; a more stable leaving group (i.e., a weaker base) facilitates the reaction. The stability of the phenoxide anion is directly related to the acidity of its conjugate acid, the phenol (B47542). As shown in Table 1, the electron-withdrawing chlorine atom increases the acidity of 4-chlorophenol (B41353) relative to unsubstituted phenol, thereby stabilizing the corresponding anion. ualberta.ca This makes 4-chlorophenoxide a moderately good leaving group, superior to phenoxide but less effective than 4-nitrophenoxide. ualberta.caquora.com

The combined effect of an activated acyl group and a competent leaving group places this compound in the category of highly reactive esters. It is expected to readily undergo nucleophilic acyl substitution reactions, such as aminolysis and hydrolysis. The rate of these reactions is dependent on the strength of the incoming nucleophile. As illustrated in Table 2, for a typical activated ester, the second-order rate constant for aminolysis increases significantly with the basicity (pKa) of the attacking amine, a direct consequence of the structure-reactivity principles that govern these transformations.

Table 1: Comparison of Phenol Acidity and Corresponding Leaving Group Ability

| Compound | pKa | Anion Stability / Leaving Group Ability |

| Phenol | 10.0 | Moderate |

| 4-Chlorophenol | 9.3 | Good |

| 4-Nitrophenol (B140041) | 7.1 | Excellent |

| Data sourced from references ualberta.caquora.com. pKa values are approximate and can vary slightly with conditions. |

Table 2: Representative Kinetic Data for the Reaction of 4-Nitrophenyl Acetate with Various Amines

| Nucleophile (Amine) | pKa of Conjugate Acid | Second-Order Rate Constant (kN) [M⁻¹s⁻¹] |

| Piperazine | 9.83 | 1.41 |

| Morpholine (B109124) | 8.65 | 0.26 |

| Piperidine | 11.22 | 9.12 |

| This table presents representative data for a model activated ester to illustrate the relationship between nucleophile basicity and reaction rate. Data adapted from kinetic studies on related systems. |

Structure

3D Structure

Properties

Molecular Formula |

C14H10ClNO5 |

|---|---|

Molecular Weight |

307.68 g/mol |

IUPAC Name |

(4-chlorophenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C14H10ClNO5/c15-10-1-5-13(6-2-10)21-14(17)9-20-12-7-3-11(4-8-12)16(18)19/h1-8H,9H2 |

InChI Key |

XCTXJFDIPMKRKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Chlorophenyl 4 Nitrophenoxy Acetate

Established Esterification Protocols

Direct Esterification and Transesterification Reactions

Direct esterification, famously represented by the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comresearchgate.net In the context of synthesizing 4-Chlorophenyl (4-nitrophenoxy)acetate, this would involve the reaction of 4-nitrophenoxyacetic acid with 4-chlorophenol (B41353). Due to the decreased nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, this reaction typically requires forcing conditions and efficient water removal to drive the equilibrium towards the product side. masterorganicchemistry.com The mechanism, known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), begins with the protonation of the carboxylic acid's carbonyl group, enhancing its electrophilicity for attack by the phenolic oxygen. masterorganicchemistry.com

Table 1: Comparison of Direct Esterification and Transesterification

| Feature | Direct Esterification (Fischer) | Transesterification |

| Reactants | Carboxylic Acid + Alcohol | Ester + Alcohol |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | Acid or Base |

| Byproduct | Water | Alcohol from the starting ester |

| Equilibrium | Reversible, requires removal of water | Reversible, driven by excess alcohol |

Transesterification offers an alternative route where an existing ester is reacted with an alcohol to exchange the alkoxy or aryloxy group. masterorganicchemistry.com For the synthesis of this compound, a simple alkyl ester of 4-nitrophenoxyacetic acid (e.g., methyl 4-nitrophenoxyacetate) could be reacted with 4-chlorophenol in the presence of an acid or base catalyst. masterorganicchemistry.comrsc.org This method is also an equilibrium process, often driven to completion by using a large excess of the reactant alcohol or by removing the more volatile alcohol byproduct. masterorganicchemistry.comorganic-chemistry.org While phenols are generally less reactive nucleophiles in this context, the reaction can be facilitated by suitable catalysts. masterorganicchemistry.comrsc.org

Coupling Reagent-Mediated Syntheses

To circumvent the often harsh conditions of direct acid-catalyzed esterification, coupling reagents are widely employed to activate the carboxylic acid. These reagents facilitate the formation of a highly reactive intermediate, which is then readily attacked by the alcohol (in this case, 4-chlorophenol).

One of the most common classes of coupling reagents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comresearchgate.net In this process, the carboxylic acid adds to the carbodiimide, forming a reactive O-acylisourea intermediate. This intermediate can then be attacked by 4-chlorophenol to form the desired ester, releasing a urea (B33335) byproduct (dicyclohexylurea or a water-soluble urea derivative in the case of EDC). peptide.comresearchgate.net To increase efficiency and suppress side reactions, additives like 4-(dimethylamino)pyridine (DMAP) are often used as catalysts. peptide.com

Another major class of coupling reagents includes phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.comuniurb.itbachem.com These reagents react with the carboxylic acid to form activated esters, such as OBt or OAt esters, which are highly reactive towards nucleophiles like phenols. sigmaaldrich.com These methods are known for their high yields, fast reaction times, and mild conditions, making them suitable for sensitive substrates. sigmaaldrich.combachem.com

Table 2: Common Coupling Reagents for Ester Synthesis

| Reagent Class | Examples | Byproduct | Advantages |

| Carbodiimides | DCC, EDC | Urea derivative | Readily available, effective |

| Phosphonium Salts | PyBOP, PyAOP | Phosphine oxide derivative | High reactivity, low racemization |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Tetramethylurea | Fast reactions, high yields |

Novel Catalytic Systems in Ester Synthesis

Recent advancements in catalysis have introduced more efficient, selective, and environmentally friendly methods for ester synthesis that can be applied to the preparation of this compound.

Metal-Free Catalysis for Esterification

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metals. rsc.org For esterification, various metal-free catalysts have been developed. N-heterocyclic carbenes (NHCs), for instance, can serve as potent catalysts for transesterification reactions by enhancing the nucleophilicity of alcohols. organic-chemistry.org Another innovative approach involves the use of redox-neutral sulfoxide-based organocatalysts that activate carboxylic acids for direct esterification with alcohols under mild conditions, producing water as the only byproduct. rsc.org These catalysts offer a green alternative to traditional methods.

Organometallic Catalysts in Ester Synthesis

Transition-metal catalysis provides a diverse array of methods for forming C-O bonds, applicable to the synthesis of aryl esters. beilstein-journals.org While traditionally used for cross-coupling reactions to form C-C bonds, catalysts based on metals like palladium, copper, and nickel have been adapted for C-O bond formation. beilstein-journals.orgacs.org For instance, transition-metal-catalyzed C-H functionalization can directly couple phenols with various partners, although this is more complex for ester synthesis. researchgate.net A more direct application is the use of Lewis acidic organometallic catalysts, such as lanthanide triflates (e.g., La(OTf)₃), which have shown unprecedented activity in promoting the methanolysis of aryl and alkyl esters at neutral pH and ambient temperatures. researchgate.net This suggests their potential utility in the transesterification reaction between an alkyl 4-nitrophenoxyacetate and 4-chlorophenol.

Green Chemistry Approaches to Ester Formation

Adhering to the principles of green chemistry, modern synthetic strategies aim to reduce waste, avoid hazardous substances, and improve energy efficiency. sophim.com In the context of ester synthesis, this has led to the development of several eco-friendly protocols.

Solvent-free reactions represent a significant green advancement. For example, the acylation of phenols with acid chlorides can be efficiently catalyzed by reusable solid catalysts like titanium dioxide (TiO₂) under solvent-free conditions at room temperature, often resulting in high yields. This approach minimizes solvent waste and simplifies product purification. researchgate.net

The use of recyclable and non-corrosive heterogeneous catalysts is another cornerstone of green esterification. mdpi.com Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H⁺), can replace corrosive liquid acids like sulfuric acid in direct esterifications. nih.gov These resins are easily separated from the reaction mixture and can be reused, making the process more sustainable and environmentally benign. mdpi.comnih.gov

Table 3: Green Chemistry Strategies for Ester Synthesis

| Strategy | Example | Advantages |

| Solvent-Free Conditions | Using a reusable solid catalyst like TiO₂ without solvent. | Reduces solvent waste, simplifies workup, energy-efficient. researchgate.net |

| Heterogeneous Catalysis | Employing solid acid catalysts like Dowex resins. nih.gov | Non-corrosive, easily separable, reusable, environmentally friendly. mdpi.com |

| Atom Economy | Direct esterification where water is the only byproduct. | Maximizes the incorporation of reactant atoms into the final product. |

Preparation of Phenoxyacetate Derivatives

The synthesis of this compound involves the formation of an ester bond between a substituted phenol (B47542) and a phenoxyacetic acid derivative. This section outlines the key synthetic steps, beginning with the preparation of the necessary substituted phenol precursors.

Synthesis of Substituted Phenols for Esterification

The foundational components for the synthesis of the target ester are 4-chlorophenol and 4-nitrophenol (B140041). The preparation of these substituted phenols can be achieved through various established chemical methodologies.

4-Chlorophenol Synthesis

4-Chlorophenol is an organic compound with the formula C₆H₄ClOH. wikipedia.org It is typically synthesized by the direct chlorination of phenol. The choice of reaction conditions, particularly the solvent, is crucial for directing the chlorination to the desired para-position.

One common laboratory method involves the reaction of phenol with sulfuryl chloride (SO₂Cl₂). In this procedure, equimolar amounts of phenol and sulfuryl chloride are mixed at room temperature. The reaction initiates with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. To ensure the reaction goes to completion, the mixture is gently heated until gas evolution ceases. The resulting product is then purified by washing with a sodium carbonate solution, drying, and fractional distillation, affording 4-chlorophenol in high yield. prepchem.com

Another approach is the chlorination of phenol using chlorine gas, preferably in a polar solvent, which favors the formation of the 4-chloro isomer over the 2-chloro derivative. wikipedia.org

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Phenol | Sulfuryl chloride (SO₂Cl₂), room temp. then heat | 4-Chlorophenol | Almost 100% | prepchem.com |

| Phenol | Chlorine (Cl₂), polar solvent | 4-Chlorophenol | - | wikipedia.org |

4-Nitrophenol Synthesis

4-Nitrophenol, also known as p-nitrophenol, is a phenolic compound with a nitro group at the opposite position to the hydroxyl group on the benzene (B151609) ring. nih.gov Its synthesis is a fundamental reaction in organic chemistry.

A standard method for preparing 4-nitrophenol is the nitration of phenol using dilute nitric acid at room temperature. This reaction yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org The isomers can then be separated. For instance, after neutralizing the reaction mixture with chalk, the crude nitrophenols are subjected to steam distillation. The more volatile o-nitrophenol distills over, leaving the p-nitrophenol in the residue. The p-nitrophenol can be further purified by recrystallization from dilute hydrochloric acid. prepchem.com

An alternative route involves the diazotization of 4-nitroaniline (B120555). In this multi-step process, 4-nitroaniline is first treated with a mixture of sulfuric acid and sodium nitrite (B80452) at low temperatures (0-5°C) to form the corresponding diazonium salt (4-nitrobenzenediazonium sulfate). This intermediate is then hydrolyzed by heating in an aqueous acidic solution (Griess reaction) to yield 4-nitrophenol. stuba.sk The product is subsequently purified by recrystallization. stuba.sk

| Reactants | Reagents/Conditions | Product | Reference |

| Phenol | Dilute Nitric Acid, room temperature | Mixture of 2-nitrophenol and 4-nitrophenol | wikipedia.orgprepchem.com |

| 4-Nitroaniline | 1. H₂SO₄, NaNO₂, 0-5°C (Diazotization) 2. H₂O, Heat (Hydrolysis) | 4-Nitrophenol | stuba.sk |

Anhydrous Synthesis Methods for Phenoxyacetic Esters

The formation of the ester linkage in phenoxyacetic esters requires conditions that are typically free of water to prevent hydrolysis of the reactants and products, thereby maximizing the yield. Anhydrous methods are therefore preferred for this transformation. The synthesis can be approached by reacting a phenoxyacetic acid with a phenol or by reacting a phenoxide salt with a haloacetate.

A general and effective anhydrous method involves a one-pot condensation reaction. This is achieved by mixing an anhydrous phenol and a basic substance, such as potassium carbonate (K₂CO₃), with a chloro-substituted carboxylic acid ester in a solvent like dimethylformamide (DMF). mdpi.comgoogle.com The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, displacing the chloride from the ester in a Williamson ether synthesis-type reaction to form the phenoxyacetic acid ester. mdpi.com

Another strategy for anhydrous esterification is the use of activating agents or coupling reagents. These reagents convert the carboxylic acid group of a phenoxyacetic acid into a more reactive intermediate that is readily attacked by the hydroxyl group of a phenol. Phosphonitrilic Chloride (PNT), in combination with a base like N-methyl morpholine (B109124) (NMM) in an anhydrous solvent such as chloroform, can be used to activate the phenoxyacetic acid for subsequent reaction with a phenol to form the ester in good yields. jocpr.com Dicyclohexylcarbodiimide (DCC) is another widely used coupling agent for this purpose. jocpr.com

The Fischer esterification is a classic method that involves the reaction of a carboxylic acid with an alcohol (or phenol) in the presence of a strong acid catalyst. masterorganicchemistry.com Although this reaction produces water as a byproduct, it can be driven to completion by removing the water as it forms, for example, by using a Dean-Stark apparatus, thereby maintaining effectively anhydrous conditions and shifting the equilibrium towards the ester product. youtube.com

| Method | Reactants | Reagents/Conditions | Mechanism | Reference |

| One-Pot Condensation | Anhydrous Phenol, Chloroacetate Ester | Anhydrous K₂CO₃, DMF | Nucleophilic substitution (Williamson ether synthesis type) | mdpi.comgoogle.com |

| Activating Agent Method | Phenoxyacetic Acid, Phenol | Phosphonitrilic Chloride (PNT), N-Methyl Morpholine (NMM), Chloroform | Activation of carboxylic acid followed by nucleophilic acyl substitution | jocpr.com |

| Fischer Esterification | Phenoxyacetic Acid, Phenol | Strong acid catalyst (e.g., H₂SO₄), heat, removal of water | Acid-catalyzed nucleophilic acyl substitution | masterorganicchemistry.comyoutube.com |

Mechanistic Investigations of Acyl Transfer Reactions of 4 Chlorophenyl 4 Nitrophenoxy Acetate

Nucleophilic Acyl Substitution (NAS) Pathway

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a tetrahedral intermediate. youtube.com When a nucleophile attacks the planar carbonyl carbon, the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral geometry. youtube.com This intermediate is characterized by a negatively charged oxygen atom, formerly the carbonyl oxygen. youtube.com

The reactivity of esters in nucleophilic acyl substitution reactions is profoundly influenced by the nature of the leaving group. pearson.com A good leaving group is one that can stabilize the negative charge it acquires upon departure, which corresponds to a weak base. masterorganicchemistry.com The 4-nitrophenoxide group is an excellent leaving group, which is why esters containing it are referred to as "activated esters". rsc.org

The effectiveness of 4-nitrophenoxide as a leaving group stems from two main factors:

Inductive Effect: The nitro group (-NO₂) is a strong electron-withdrawing group, which pulls electron density away from the phenoxide oxygen through the aromatic ring.

Resonance Stabilization: The negative charge on the phenoxide oxygen can be delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the resulting anion.

Because the 4-nitrophenoxide ion is a relatively weak base (the pKa of its conjugate acid, 4-nitrophenol (B140041), is approximately 7.15), it is readily displaced from the tetrahedral intermediate. This characteristic leads to favorable acylation kinetics, making 4-nitrophenyl esters effective acylating agents in chemical synthesis. rsc.org Studies comparing 4-nitrophenyl (PNP) activated esters with other types, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, have shown that PNP esters are remarkably stable yet exhibit favorable acylation behavior. rsc.org

Hydrolysis Kinetics and Mechanisms

The hydrolysis of an ester is a specific type of nucleophilic acyl substitution where water or a hydroxide (B78521) ion acts as the nucleophile. wikipedia.orgucoz.com The kinetics of this process are highly dependent on the reaction conditions, especially pH. viu.ca The study of hydrolysis provides valuable insight into the reaction mechanism, including the roles of catalysis and the influence of the solvent environment.

The rate of ester hydrolysis typically exhibits a strong dependence on pH, which can be visualized in a pH-rate profile. This profile for a typical ester often shows three distinct regions:

Acid-Catalyzed Hydrolysis (low pH): At low pH, the reaction is catalyzed by acid (H⁺). The mechanism involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weak nucleophile, water. chemistrysteps.com This is often referred to as specific acid catalysis. viu.cachemrxiv.org

pH-Independent (Neutral) Hydrolysis: In the near-neutral pH range, the rate of hydrolysis can become independent of pH. chemrxiv.org This region is dominated by the uncatalyzed attack of water molecules on the ester. viu.ca

Base-Promoted Hydrolysis (high pH): At high pH, the reaction rate increases proportionally with the concentration of hydroxide ions (OH⁻). viu.ca The hydroxide ion is a much stronger nucleophile than water and attacks the carbonyl carbon directly. chemistrysteps.com This pathway is highly efficient and, because the resulting carboxylic acid is deprotonated to a carboxylate under basic conditions, the reaction is effectively irreversible. ucoz.comchemistrysteps.com This process is also known as saponification. ucoz.com

In buffered solutions, catalysis can also be facilitated by the acidic and basic components of the buffer itself, a phenomenon known as general acid-base catalysis. chemrxiv.org For instance, a general base can enhance the nucleophilicity of water by partially deprotonating it as it attacks the ester. chemrxiv.org

The table below shows kinetic parameters for the enzyme-catalyzed hydrolysis of various 4-nitrophenyl esters, illustrating how acyl chain length can influence reaction rates.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |

| 4-Nitrophenyl acetate (B1210297) | 0.051 | 0.17 | 0.30 |

| 4-Nitrophenyl propionate | 0.050 | 0.033 | 1.5 |

| 4-Nitrophenyl butyrate | 0.051 | 0.016 | 3.2 |

| 4-Nitrophenyl valerate | 0.045 | 0.011 | 4.1 |

| Data derived from studies on the F360V mutant of penicillin G acylase. The concentration of acetonitrile (B52724) was 1% (v/v). researchgate.net |

The solvent in which a reaction is conducted can have a significant impact on reaction rates. cdnsciencepub.com For the hydrolysis of activated esters, the polarity and hydrogen-bonding capability of the solvent are particularly important. Acyl transfer reactions in aprotic solvents can be more sensitive to the substituents of the leaving group than to those of the acyl portion of the ester. calstate.edu

In studies of p-nitrophenyl acetate hydrolysis, the reaction rates are affected by the composition of aqueous-organic solvent mixtures. cdnsciencepub.com The addition of organic cosolvents like dimethyl sulfoxide (B87167) (DMSO), ethylene (B1197577) glycol, and various ethers to aqueous solutions can alter the solvation of the reactants and the transition state. cdnsciencepub.com For instance, the enzymatic activity for the hydrolysis of p-nitrophenyl acetate has been shown to be higher in aromatic solvents compared to aliphatic ones, suggesting that the solvent affects the conformation of the catalyst and the reaction environment. nih.gov The addition of hydroxylic solvents can strongly inhibit reaction rates in some acyl transfer systems. calstate.edu The reaction of 4-nitrophenyl acetate with the nucleophile imidazole (B134444) is about 10 times faster in water than in ethanol, which is attributed to better solvation of the initial state in the alcohol medium and a more negative entropy of activation in water. researchgate.net

A significant advantage of using 4-nitrophenyl esters as substrates in kinetic studies is the ease with which the reaction progress can be monitored. nih.govoarjpublication.com The product of hydrolysis, 4-nitrophenol, has a distinct yellow color in neutral to basic solutions due to the formation of the 4-nitrophenoxide ion.

This phenoxide ion exhibits strong absorbance of light at a wavelength of approximately 400-405 nm, whereas the ester substrate does not absorb significantly in this region of the visible spectrum. By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, one can directly measure the rate of formation of the 4-nitrophenol product. nih.gov According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species. oarjpublication.comresearchgate.net This allows for a continuous and non-invasive method to determine the reaction kinetics, making it possible to calculate pseudo-first-order rate constants and study the effects of varying conditions like pH, temperature, and catalyst concentration. viu.ca

Aminolysis Kinetics and Mechanisms

The aminolysis of activated esters like 4-Chlorophenyl (4-nitrophenoxy)acetate is a nucleophilic acyl substitution reaction where an amine displaces the aryloxide leaving group. Kinetic studies of analogous systems, such as 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC), provide significant insight into the mechanistic pathways that govern these transformations. nih.govuc.cl

Kinetic investigations of the aminolysis of activated aryl esters are typically conducted under pseudo-first-order conditions, with a large excess of the amine nucleophile. uc.cl Under these conditions, the observed rate constant (k_obsd) for the release of the 4-nitrophenoxide leaving group shows a linear dependence on the concentration of the free amine at a constant pH. nih.govuc.cl

The reaction is widely understood to proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate, denoted as T±. This mechanism involves two principal steps:

Nucleophilic attack of the amine on the electrophilic carbonyl carbon to form the T± intermediate (rate constant k₁).

Breakdown of the T± intermediate to form the products, which involves the expulsion of the 4-nitrophenoxide leaving group (rate constant k₂).

The relationship between the nucleophilicity of the amine and the reaction rate provides powerful evidence for the reaction mechanism. This relationship is quantified using a Brønsted-type correlation, which plots the logarithm of the second-order rate constant (log k_N) against the pK_a of the conjugate acid of the amine. The slope of this plot, known as the Brønsted coefficient (β_N), indicates the sensitivity of the reaction rate to the basicity of the nucleophile.

For the aminolysis of the closely related substrate, 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC), with a series of secondary alicyclic amines, the Brønsted-type plot is not linear but biphasic, exhibiting a distinct downward curvature. nih.govuc.cl This curvature is strong evidence for a change in the rate-determining step.

At low amine basicity (low pK_a), the plot has a steep slope (β₂ ≈ 0.9), which is indicative of a late transition state where the N–C bond is substantially formed. This corresponds to the breakdown of the T± intermediate (k₂) being the RDS. nih.govuc.cl

At high amine basicity (high pK_a), the slope becomes much shallower (β₁ ≈ 0.2), indicating an early transition state with little N–C bond formation. This is consistent with the formation of the T± intermediate (k₁) being the RDS. nih.govuc.cl

In contrast, the reaction of ClPNPC with a series of quinuclidines yields a linear Brønsted plot with a high β_N value of 0.87, suggesting that for this class of amines, the breakdown of the intermediate remains the rate-determining step across the entire basicity range studied. nih.govuc.cl

Table 1: Brønsted Coefficients (β) for the Aminolysis of 4-Chlorophenyl 4-Nitrophenyl Carbonate (ClPNPC)

| Amine Series | Brønsted Coefficient (β) | Rate-Determining Step | Reference |

|---|---|---|---|

| Secondary Alicyclic Amines (High pK_a) | 0.2 | Formation of T± (k₁) | nih.gov, uc.cl |

| Secondary Alicyclic Amines (Low pK_a) | 0.9 | Breakdown of T± (k₂) | nih.gov, uc.cl |

| Quinuclidines | 0.87 | Breakdown of T± (k₂) | nih.gov, uc.cl |

In aminolysis reactions, a second molecule of the attacking amine can sometimes act as a general base, facilitating the reaction and leading to a catalytic pathway. This phenomenon is often observed as an upward curvature in the plot of the pseudo-first-order rate constant (k_obsd) versus the free amine concentration. nih.gov

k_obsd = k_N[Amine] + k_c[Amine]²

Here, k_N represents the second-order rate constant for the uncatalyzed nucleophilic attack, while k_c is the third-order rate constant for the general base-catalyzed pathway. This type of catalysis suggests a highly ordered, multi-molecular transition state.

Substituent Electronic Effects on Reactivity

The electronic properties of the substituents attached to both the acyl group and the leaving group profoundly influence the reactivity of the ester. In this compound, both the 4-chlorophenyl and 4-nitrophenoxy groups are electron-withdrawing, which significantly activates the carbonyl group toward nucleophilic attack.

The Hammett equation is a linear free-energy relationship used to quantify the electronic effect of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.comchemeurope.com It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reference reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that measures the sensitivity of the reaction to substituent effects. wikipedia.orgchemeurope.com

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups and that a negative charge is developed or stabilized in the transition state. wikipedia.org Acyl transfer reactions, including aminolysis, typically have positive ρ values. This indicates a buildup of negative charge on the carbonyl oxygen in the transition state as the nucleophile attacks, a state that is stabilized by electron-withdrawing substituents on the aromatic ring of the acyl moiety. For example, the alkaline hydrolysis of substituted ethyl benzoates has a ρ value of +2.498, indicating high sensitivity to substituent effects. chemeurope.com For the aminolysis of this compound, the 4-chloro substituent (σ_para = +0.23) is expected to increase the reaction rate compared to an unsubstituted phenyl group. pharmacy180.com

Table 2: Representative Hammett Constants and Reaction Constant

| Constant | Description | Value | Reference |

|---|---|---|---|

| σ_p (Cl) | Substituent constant for para-Chloro | +0.23 | pharmacy180.com |

| σ_p (NO₂) | Substituent constant for para-Nitro | +0.78 | pharmacy180.com |

| ρ | Reaction constant for alkaline hydrolysis of ethyl benzoates | +2.498 | chemeurope.com |

The reactivity of this compound is dictated by the powerful electron-withdrawing nature of its constituent groups.

The 4-Nitrophenoxy Group: The nitro group is one of the strongest electron-withdrawing groups (σ_para = +0.78). Its presence makes the 4-nitrophenoxide anion a very stable species and therefore an excellent leaving group. The facility of leaving group departure is critical for the second step (k₂) of the stepwise mechanism and is a primary reason for the high reactivity of 4-nitrophenyl esters.

The 4-Chlorophenyl Group: The chlorine atom on the non-leaving acyl group exerts a significant electron-withdrawing inductive effect (-I). This effect withdraws electron density from the carbonyl carbon, increasing its partial positive charge (electrophilicity). This enhanced electrophilicity makes the ester more susceptible to attack by nucleophiles, thereby increasing the rate of the initial addition step (k₁). Kinetic studies on the analogous 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) showed it to be approximately 70% more reactive than its 4-methylphenyl counterpart, directly illustrating the rate-enhancing effect of the electron-withdrawing chloro substituent. nih.govuc.cl While it is conventionally thought that electron-withdrawing groups increase reactivity by enhancing the electrophilicity of the carbonyl carbon, some studies propose that a significant factor is the destabilization of the ester's ground state due to decreased resonance stabilization, which in turn lowers the activation energy for the reaction.

Computational and Theoretical Studies on 4 Chlorophenyl 4 Nitrophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 4-Chlorophenyl (4-nitrophenoxy)acetate, these studies would provide insights into its stability, electronic transitions, and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications to Ester Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of ester systems like this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine the molecule's optimized geometry, vibrational frequencies, and thermodynamic properties. These calculations are crucial for predicting the most stable three-dimensional arrangement of the atoms and for confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenoxy portion of the molecule, while the LUMO would be centered on the electron-withdrawing nitro-substituted phenyl ring. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Furthermore, analysis of charge distribution, often through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, would reveal the partial charges on each atom. This information is vital for identifying electrophilic and nucleophilic sites within the molecule, which governs its interaction with other chemical species.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Geometries and Activation Energies

For reactions involving this compound, such as hydrolysis or aminolysis, computational methods would be used to locate the transition state (TS) structure—the highest energy point along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. Studies on similar esters, like p-nitrophenyl acetate (B1210297), have shown that these reactions often proceed through a tetrahedral intermediate.

Potential Energy Surface Mapping for Acyl Transfer Reactions

Mapping the potential energy surface (PES) provides a comprehensive view of a reaction mechanism. For the acyl transfer reaction of this compound, the PES would illustrate the energy changes as the nucleophile approaches, forms a tetrahedral intermediate, and subsequently expels the 4-chlorophenoxide leaving group. This mapping helps to confirm whether the reaction proceeds through a stepwise mechanism with a stable intermediate or a concerted mechanism where bond formation and cleavage occur simultaneously. Computational studies on related nitrophenyl esters have explored these pathways in detail, often finding that the mechanism can be influenced by the solvent and the nature of the nucleophile.

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces. While a specific crystal structure for this compound has not been reported, analysis of related compounds provides a framework for understanding its potential solid-state packing.

X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of molecules in a single crystal. This data would reveal bond lengths, bond angles, and torsion angles. Computational tools like Hirshfeld surface analysis could then be used to visualize and quantify the intermolecular interactions responsible for the crystal packing. For this compound, one would expect interactions such as C-H···O hydrogen bonds, π-π stacking between the aromatic rings, and potentially halogen bonding involving the chlorine atom. These non-covalent interactions are crucial in determining the material's physical properties, such as melting point and solubility.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

To fulfill the user's request for a thorough and scientifically accurate article, data from computational analyses performed directly on "this compound" is essential. Information on related compounds, while potentially indicative of general properties, would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, without the foundational research data, the generation of an article that meets the outlined requirements of being detailed, authoritative, and scientifically accurate for "this compound" cannot be completed.

Advanced Applications in Organic Synthesis Enabled by 4 Chlorophenyl 4 Nitrophenoxy Acetate and Analogues

Utilization as Activated Acylating Reagents

Activated esters, such as those derived from 4-nitrophenol (B140041), are well-established acylating agents that offer a balance of reactivity and stability. guidechem.com They react readily with nucleophiles like amines to form stable amide bonds under mild conditions, often without the need for additional coupling reagents that can complicate purification. wikipedia.orgluxembourg-bio.com

The primary application of activated esters like 4-chlorophenyl (4-nitrophenoxy)acetate is in the formation of amide bonds, a cornerstone reaction in the synthesis of peptides, pharmaceuticals, and other biologically active molecules. unimi.it The 4-nitrophenoxy group is an excellent leaving group, which allows the acylation of primary and secondary amines to proceed efficiently, often at room temperature. luxembourg-bio.com This method avoids the harsher conditions or the use of less stable acylating agents like acid chlorides. nih.gov The reaction proceeds via a nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the departure of the 4-nitrophenoxide anion.

Research on analogous activated esters has demonstrated their effectiveness in peptide synthesis, where preventing epimerization is crucial. luxembourg-bio.com The use of p-nitrophenyl esters in these syntheses generally results in high yields and low levels of racemization, making them valuable in constructing stereochemically pure peptides.

Table 1: Representative Amide Bond Formations Using Analogous Activated Esters

| Acyl Donor (Analogue) | Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Z-Aib-ONp | Gly-OMe | Z-Aib-Gly-OMe | High | luxembourg-bio.com |

| Fmoc-Val-ONp | Val-NH₂ | Fmoc-Val-Val-NH₂ | >90% | luxembourg-bio.com |

Note: Data is illustrative of reactions with analogous p-nitrophenyl (ONp) activated esters.

A significant advantage of using activated esters is the ability to achieve chemoselective acylations in molecules containing multiple nucleophilic groups. Due to their moderate reactivity, they can selectively acylate more nucleophilic sites while leaving less reactive ones untouched. For instance, they can preferentially acylate a primary aliphatic amine in the presence of an aromatic amine or a secondary amine. researchgate.net

This selectivity is particularly valuable in the synthesis and modification of complex molecules like amino alcohols or polyfunctional natural products. Studies have shown that N-acylsulfonamides derived from 4-nitrobenzene can be used for the selective N-acylation of primary amines in the presence of secondary amines and for the selective acylation of amino alcohols in aqueous media. researchgate.net Similarly, chemoselective amide formation has been demonstrated using O-(4-nitrophenyl)hydroxylamines, which react selectively with pyruvic acid derivatives in the presence of other nucleophiles like amino acids, phenols, and thiols. nih.gov This principle of chemoselectivity is directly applicable to this compound, allowing for precise modifications in multifunctional compounds.

Role in Polymer Chemistry and Functional Material Synthesis

The utility of activated esters extends into polymer science, where they are employed for creating functional polymers and materials through both the synthesis of reactive polymer precursors and the post-polymerization modification of existing polymer chains. mdpi.comacs.org

Post-polymerization modification (PPM) is a powerful strategy for synthesizing well-defined functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomer. tandfonline.com Polymers bearing activated ester side chains, such as those derived from p-nitrophenyl methacrylate (B99206), serve as versatile platforms for introducing a wide array of functional groups. mdpi.comnih.gov These reactive polymers can be easily converted into functional polyacrylamides by reacting them with various primary amine nucleophiles. nih.gov This amidation reaction is typically efficient and proceeds under mild conditions, preserving the polymer backbone's integrity. rsc.org This technique has been widely used to synthesize glycopolymers by reacting activated ester-bearing polymers with amino-functionalized saccharides. mdpi.comdntb.gov.ua

Table 2: Examples of Post-Polymerization Modification Using Activated Ester Polymers

| Reactive Polymer Backbone | Amine Reagent | Introduced Functionality | Application Area |

|---|---|---|---|

| Poly(p-nitrophenyl methacrylate) | Glycine methyl ester | Amino acid side chains | Biomaterials |

| Poly(pentafluorophenyl acrylate) | Amino-functionalized saccharides | Glycan moieties | Glycopolymers |

The foundation for post-polymerization modification lies in the synthesis of polymers that already contain the reactive activated ester groups. This is typically achieved through the polymerization of monomers containing an activated ester moiety, such as p-nitrophenyl methacrylate (NPMA). mdpi.com Modern controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined reactive polymers with controlled molecular weights and narrow polydispersity indices. nih.gov Copolymers containing both activated ester monomers and other monomers can also be synthesized, enabling the creation of materials with a tunable density of reactive sites for subsequent functionalization. mdpi.com

Precursors for Chemical Transformations in Organic Synthesis

Beyond its role as a direct acylating agent, the structural motifs within this compound can serve as precursors for other chemical transformations. The molecule can be hydrolyzed to yield 4-chlorophenol (B41353) and 4-nitrophenoxyacetic acid. 4-chlorophenol itself is a valuable starting material in the synthesis of various pharmaceuticals and agrochemicals. google.com For instance, it is a key intermediate in the synthesis of the antifungal agent itraconazole (B105839) and the bactericide triclosan.

Furthermore, the nitro group on the phenoxy ring offers a handle for additional chemical modifications. The reduction of the nitro group to an amine is a common and powerful transformation in organic synthesis. This would convert the 4-nitrophenoxy group into a 4-aminophenoxy group, dramatically altering its electronic properties and providing a new site for functionalization, such as diazotization or further acylation. This transformation could be employed to synthesize novel compounds or to modify the properties of materials after an initial acylation reaction has been performed.

Intermediate in the Synthesis of Diverse Organic Compounds

No information is currently available on the use of this compound as an intermediate in the synthesis of other organic compounds.

Development of Novel Synthetic Reagents

There is no available data on the development of novel synthetic reagents derived from this compound.

Further research and synthesis would be required to determine the properties and potential applications of this compound. Until such work is undertaken and published, its role in advanced organic synthesis remains undefined.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-chlorophenyl (4-nitrophenoxy)acetate, and what are the critical reaction parameters?

A common approach involves nucleophilic substitution between 4-nitrophenoxyacetic acid derivatives and 4-chlorophenol under basic conditions. Key parameters include:

- Base selection : Use anhydrous potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl group.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .

- Temperature control : Reactions typically proceed at 60–80°C to avoid nitro-group decomposition.

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the ester in high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Q. What are the primary chemical reactivity trends observed in this compound under varying pH conditions?

- Acidic conditions : Ester hydrolysis dominates, yielding 4-nitrophenoxyacetic acid and 4-chlorophenol.

- Alkaline conditions : Accelerated hydrolysis due to nucleophilic attack by hydroxide ions.

- Photostability : The nitro group sensitizes the compound to UV light, leading to nitro-to-nitrite rearrangement or radical formation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the degradation pathways of this compound in environmental systems?

The nitro group enhances resistance to microbial degradation compared to non-nitrated analogs. Key findings:

- Aerobic degradation : Limited by the nitro group’s electron-withdrawing effects, which reduce enzymatic attack. Partial degradation via cometabolic pathways by Pseudomonas spp. has been observed .

- Abiotic degradation : Dominated by photolysis (λ = 300–400 nm), generating chlorophenoxy radicals and nitrophenyl byproducts. Rate constants depend on light intensity and matrix (e.g., aqueous vs. soil) .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of this compound analogs?

- Controlled substituent variation : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) analogs to isolate electronic effects.

- Meta-analysis : Cross-validate bioactivity data (e.g., enzyme inhibition) using multiple assays (e.g., fluorescence vs. radiometric) .

- Statistical modeling : Multivariate regression identifies dominant physicochemical parameters (logP, dipole moment) driving activity discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.